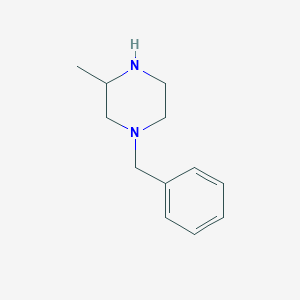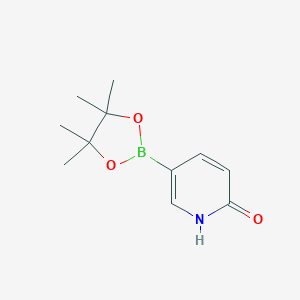
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol
説明
The compound "5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol" is a boron-containing heterocycle that is of interest due to its potential applications in organic synthesis and medicinal chemistry. While the specific compound is not directly studied in the provided papers, related compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group have been synthesized and characterized, indicating the relevance of this moiety in the design of new chemical entities.
Synthesis Analysis
The synthesis of related compounds typically involves nucleophilic substitution reactions and Suzuki coupling, which are common methods for constructing boron-containing heterocycles . These methods allow for the introduction of the dioxaborolane ring into various aromatic systems, which is a key step in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to "5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol" has been determined using techniques such as X-ray diffraction and confirmed by density functional theory (DFT) calculations . These studies provide detailed information on the geometric parameters of the molecules, which are crucial for understanding their reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of the dioxaborolane ring is influenced by its orientation with respect to the rest of the molecule, as well as the electronic properties of the boron atom. For instance, differences in the HOMO and LUMO distributions can explain the observed differences in chemical reactivity between regioisomers of pyridin-2-ylboron derivatives . This suggests that "5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol" would also exhibit unique reactivity patterns that could be exploited in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of boron-containing heterocycles are influenced by the presence of the dioxaborolane ring. The vibrational spectral studies, including infrared spectroscopy, provide insights into the characteristic absorption bands, which are indicative of the functional groups present in the molecule . Additionally, the electronic properties, such as the energy of the frontier molecular orbitals (FMO), can be analyzed through DFT calculations to predict the stability and reactivity of the compound .
科学的研究の応用
Synthesis and Characterization
Synthesis Process : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol and related compounds have been synthesized through multi-step substitution reactions. These compounds, including boric acid ester intermediates with benzene rings, are characterized by techniques like FTIR, NMR spectroscopy, and mass spectrometry (Huang et al., 2021).
Crystal Structure Analysis : The crystal structures of these compounds are examined using X-ray diffraction. Density functional theory (DFT) calculations are used to validate the molecular structures, revealing consistency with the crystal structures determined by X-ray diffraction (Huang et al., 2021).
Molecular Electrostatic Potential Analysis : The molecular electrostatic potential and frontier molecular orbitals of these compounds are investigated, uncovering some of their physicochemical properties (Huang et al., 2021).
Chemical Reactivity and Structural Differences
- Reactivity and Stability Analysis : Studies on pyridin-2-ylboron derivatives, including similar compounds, show structural differences affecting their reactivity and stability. Ab initio calculations based on the known crystal structures reveal different distributions in the HOMO and LUMO, corresponding to observed chemical reactivity differences (Sopková-de Oliveira Santos et al., 2003).
Applications in Organic Chemistry
Pd-Catalyzed Borylation : The compounds are used in palladium-catalyzed borylation of arylbromides, demonstrating effectiveness in synthesizing arenes with sulfonyl groups (Takagi & Yamakawa, 2013).
Suzuki Coupling Methodology : A general procedure has been developed for introducing aryl and vinyl substituents in positions of 8-hydroxyquinoline using Suzuki cross-coupling reaction with derivatives of 5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)quinolin-8-ol (Babudri et al., 2006).
特性
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(14)13-7-8/h5-7H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUWXCUPDOXYKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590387 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol | |
CAS RN |
1054483-78-1 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



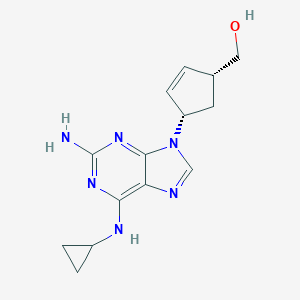
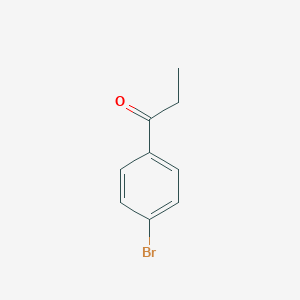
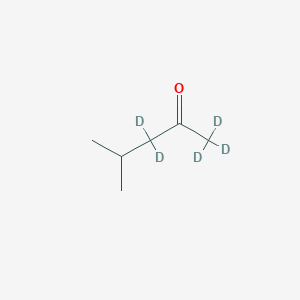
![Tris[bis(trimethylsilyl)amino] neodymium(III)](/img/structure/B130288.png)
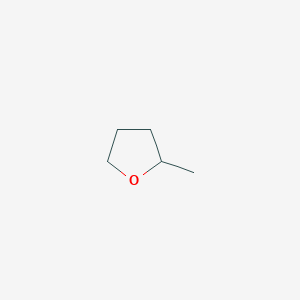
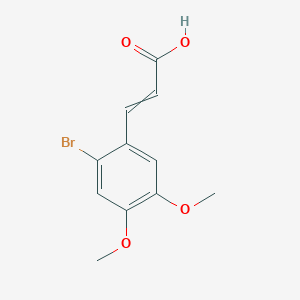
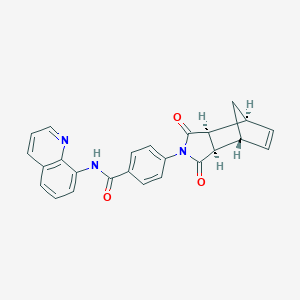
![17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one](/img/structure/B130300.png)
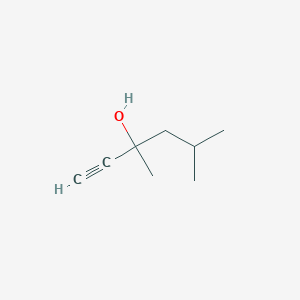
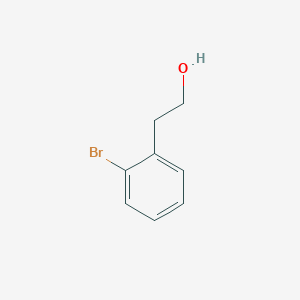
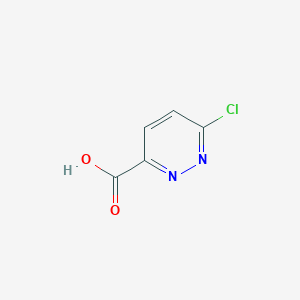
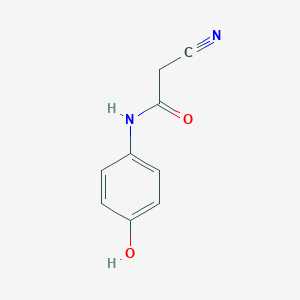
![[(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130309.png)
